

Application Notes and Protocols for SAR103168

In Vitro Assays

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

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Introduction

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical activity against a range of kinases implicated in myeloid leukemias.[1][2][3] This pyrido[2,3-d]pyrimidine derivative has demonstrated nanomolar inhibitory activity against the entire Src kinase family, Abl kinase, and several angiogenic receptor kinases, including VEGFR1, VEGFR2, Tie2, PDGFR, FGFR1, FGFR3, and EGFR.[1][2][3] Preclinical studies have highlighted its potential in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) through the inhibition of proliferation, induction of apoptosis, and suppression of key signaling pathways such as STAT5 phosphorylation.[2][3]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of **SAR103168**.

Data Presentation

Table 1: Kinase Inhibition Profile of SAR103168

Kinase Target	IC50 (nM)	Assay Conditions
Src	0.65 ± 0.02	100 µM ATP
Abl	Nanomolar	Not specified
VEGFR1	Nanomolar	Not specified
VEGFR2	Nanomolar	Not specified
Tie2	Nanomolar	Not specified
PDGFR	Nanomolar	Not specified
FGFR1	Nanomolar	Not specified
FGFR3	Nanomolar	Not specified
EGFR	Nanomolar	Not specified

Data compiled from preclinical findings.[\[2\]](#)[\[3\]](#)

Table 2: Cellular Activity of SAR103168 in Myeloid Leukemia Models

Assay Type	Cell Type	Effect	Potency
Proliferation Inhibition	AML and CML cell lines	Inhibition of proliferation and induction of apoptosis	Nanomolar IC50
Leukemic Progenitor Inhibition	Primary AML patient samples (CFU-L)	Anti-proliferative	>85% of samples sensitive
Signal Transduction	KG1 AML cells and primary AML patient cells	Inhibition of STAT5 phosphorylation	Dose-dependent

CFU-L: Colony-Forming Unit-Leukemia. Data from preclinical studies.[\[1\]](#)[\[3\]](#)

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of **SAR103168** against its target kinases.

Materials:

- Recombinant human kinase (e.g., Src, Abl, VEGFR2)
- Kinase-specific peptide substrate
- ATP
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- **SAR103168** stock solution (in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- White, opaque 96-well or 384-well plates

Procedure:

- Prepare serial dilutions of **SAR103168** in assay buffer. The final DMSO concentration should be kept below 1%.
- Add the diluted **SAR103168** or vehicle control (DMSO) to the wells of the assay plate.
- Prepare a kinase/substrate mixture in assay buffer and add it to the wells.
- Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the K_m for each specific kinase (e.g., 100 μM for Src).^[3]
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, stopping

the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP and measuring the light output via a luciferase reaction.

- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each **SAR103168** concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

AML Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of **SAR103168** on AML cell lines.

Materials:

- AML cell lines (e.g., KG1, EOL-1, Kasumi-1, CTV1)[3]
- Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)
- **SAR103168** stock solution (in DMSO)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
- Sterile, clear-bottom 96-well cell culture plates

Procedure:

- Seed the AML cells in the 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
- Prepare serial dilutions of **SAR103168** in complete culture medium.
- Add the diluted compound or vehicle control to the appropriate wells.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
- Equilibrate the plates to room temperature.

- Add the cell viability reagent to each well according to the manufacturer's protocol.
- Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
- Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

STAT5 Phosphorylation Inhibition Assay (Western Blot)

This protocol details the procedure for evaluating the effect of **SAR103168** on STAT5 phosphorylation in AML cells.

Materials:

- AML cell line (e.g., KG1) or primary AML cells[3]
- Complete culture medium
- **SAR103168** stock solution (in DMSO)
- Cytokine for stimulation (if required, e.g., GM-CSF for some models)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and blotting equipment
- Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Culture AML cells and starve them of serum or growth factors if necessary to reduce basal phosphorylation.

- Treat the cells with various concentrations of **SAR103168** or vehicle control for a specified time (e.g., 2-4 hours).
- If applicable, stimulate the cells with a cytokine (e.g., GM-CSF) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
- Wash the cells with ice-cold PBS and lyse them on ice.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST.
- Incubate the membrane with the anti-phospho-STAT5 primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the anti-total-STAT5 antibody as a loading control.
- Quantify the band intensities to determine the dose-dependent inhibition of STAT5 phosphorylation.

Visualizations

Caption: **SAR103168** mechanism of action.

Caption: In vitro evaluation workflow for **SAR103168**.

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References

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